Methyl 6-cyano-2-fluoro-3-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-cyano-2-fluoro-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-14-7-4-3-6(5-12)8(9(7)11)10(13)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMFBQBMPPEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739937 | |
| Record name | Methyl 6-cyano-2-fluoro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007455-29-9 | |
| Record name | Methyl 6-cyano-2-fluoro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 6 Cyano 2 Fluoro 3 Methoxybenzoate
Retrosynthetic Analysis and Design of Synthetic Pathways
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For Methyl 6-cyano-2-fluoro-3-methoxybenzoate, several disconnection approaches can be envisioned, primarily revolving around the sequential introduction of the cyano, fluoro, and methoxy (B1213986) groups onto a benzoic acid framework.
Consideration of Bromination, Cyanation, and Fluorination Strategies from Benzoic Acid Derivatives
One logical retrosynthetic approach begins with the target molecule and considers the final functional group transformations. The cyano group can be introduced via a nucleophilic substitution of a suitable leaving group, such as a bromide, or through a Sandmeyer reaction from an amino group. This leads to the key precursors: a bromo-substituted or an amino-substituted methyl benzoate (B1203000).
A plausible retrosynthetic pathway is outlined below:
| Disconnection | Precursor | Synthetic Transformation |
| C-CN bond | Methyl 6-bromo-2-fluoro-3-methoxybenzoate | Cyanation |
| C-F bond | Methyl 6-bromo-3-methoxy-2-aminobenzoate | Sandmeyer/Balz-Schiemann Reaction |
| C-Br bond | Methyl 2-fluoro-3-methoxybenzoate | Bromination |
| Ester functional group | 2-Fluoro-3-methoxybenzoic acid | Esterification |
This analysis suggests that a substituted benzoic acid, such as 3-methoxybenzoic acid, could serve as a viable starting material. The synthesis would then involve a series of electrophilic aromatic substitutions and functional group interconversions to introduce the required substituents in the correct positions. The regioselectivity of these reactions is a critical factor. For instance, the bromination of 3-methoxybenzoic acid would be directed by the methoxy (ortho, para-directing) and carboxylic acid (meta-directing) groups.
Exploration of Esterification Routes from Substituted Benzoic Acids
The methyl ester group in the target molecule can be introduced at various stages of the synthesis. Esterification can be performed on the final substituted benzoic acid, 6-cyano-2-fluoro-3-methoxybenzoic acid, or at an earlier stage on an intermediate benzoic acid derivative.
Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and to drive it towards the product, an excess of methanol is typically used, or the water formed is removed.
| Reactants | Catalyst | Product | Typical Conditions |
| Substituted Benzoic Acid, Methanol | H₂SO₄ | Methyl Ester | Reflux |
| Substituted Benzoic Acid, Methanol | Solid Acid Catalyst (e.g., Zr/Ti) | Methyl Ester | Varies |
The reactivity of the benzoic acid can be influenced by the presence of other substituents. Electron-withdrawing groups can sometimes hinder the reaction, while sterically bulky groups near the carboxylic acid function can also reduce the reaction rate.
Investigation of Amine-to-Cyano Conversions via Diazonium Intermediates
The Sandmeyer reaction provides a classic and reliable method for introducing a cyano group onto an aromatic ring by converting a primary arylamine into a diazonium salt, which is then treated with a copper(I) cyanide salt. niscpr.res.in This strategy is particularly useful when direct cyanation is difficult or results in poor yields.
In the context of synthesizing this compound, this would involve the diazotization of a precursor like methyl 6-amino-2-fluoro-3-methoxybenzoate.
The general steps of the Sandmeyer reaction are:
Diazotization: The aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the diazonium salt.
Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a cyano group.
| Step | Reagents | Intermediate/Product |
| Diazotization | Ar-NH₂, NaNO₂, HCl | Ar-N₂⁺Cl⁻ |
| Cyanation | Ar-N₂⁺Cl⁻, CuCN | Ar-CN |
This method offers a powerful way to install the cyano group, often with high yields and selectivity.
Conventional Synthetic Approaches
Based on the retrosynthetic analysis, several conventional synthetic pathways can be proposed. These routes typically involve a sequence of well-established organic reactions.
Acid-Catalyzed Esterification Processes for Benzoic Acid Derivatives
As mentioned earlier, Fischer esterification is a fundamental process in the synthesis of benzoate esters. In a potential synthesis of the target molecule, the esterification could be the final step, starting from 6-cyano-2-fluoro-3-methoxybenzoic acid.
A typical laboratory procedure would involve dissolving the carboxylic acid in an excess of methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture at reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed, and the product is isolated through an extractive workup and purified by crystallization or chromatography.
Recent studies have also explored the use of solid acid catalysts, such as zirconium/titanium oxides, for the esterification of benzoic acids, offering advantages in terms of catalyst recovery and reuse.
Nucleophilic Aromatic Substitution Reactions on Halogenated Precursors
An alternative to the Sandmeyer reaction for introducing the cyano group is through a nucleophilic aromatic substitution (SNA) reaction on a halogenated precursor. For this to be effective, the aromatic ring must be activated by electron-withdrawing groups. In the case of a precursor like methyl 6-bromo-2-fluoro-3-methoxybenzoate, the fluorine atom and the ester group provide some activation, but the methoxy group is activating.
The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a classic method for the cyanation of aryl halides. However, modern palladium-catalyzed cyanation reactions have emerged as highly efficient and versatile alternatives. These reactions often utilize a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide or potassium ferrocyanide.
| Reaction Type | Reagents | Key Features |
| Rosenmund-von Braun | CuCN, high temperature | Classic method, can require harsh conditions. |
| Palladium-catalyzed Cyanation | Pd catalyst (e.g., Pd(OAc)₂), ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Milder conditions, broad substrate scope, high yields. |
The choice of catalyst, ligand, solvent, and cyanide source is crucial for the success of the palladium-catalyzed cyanation and needs to be optimized for the specific substrate.
Cyanation Techniques for Aromatic Systems
The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. For a target molecule like this compound, two primary strategies are considered: the Sandmeyer reaction and transition-metal-catalyzed cyanation.
The Sandmeyer reaction is a well-established method that proceeds via a diazonium salt intermediate. wikipedia.orglibretexts.org This approach would necessitate a precursor such as Methyl 6-amino-2-fluoro-3-methoxybenzoate. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–10 °C). libretexts.org The subsequent addition of a copper(I) cyanide salt promotes the displacement of the diazonium group with a cyanide nucleophile, yielding the desired benzonitrile. byjus.comlscollege.ac.in This reaction is valued for its reliability but requires careful handling of potentially unstable diazonium intermediates. wikipedia.org
A more modern and often milder alternative is transition-metal-catalyzed cyanation . rsc.org Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. researchgate.net This strategy would typically start from an aryl halide or triflate, for instance, Methyl 6-bromo-2-fluoro-3-methoxybenzoate. In the presence of a palladium(0) catalyst, a suitable phosphine ligand, and a cyanide source, the carbon-halogen bond is converted to a carbon-cyanide bond. nih.gov A significant advancement in this area is the use of less toxic and more manageable cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which mitigates the safety concerns associated with using sodium or potassium cyanide. rsc.orgnih.gov
Table 1: Comparison of Aromatic Cyanation Methods
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Precursor | Aryl Amine | Aryl Halide or Triflate |
| Key Reagents | NaNO₂, Acid, CuCN | Pd(0) Catalyst, Ligand, Cyanide Source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) |
| Reaction Conditions | Low temperature (0-10°C) for diazotization, then warming | Often elevated temperatures (≤100°C) |
| Advantages | Well-established, cost-effective reagents | High functional group tolerance, milder conditions, use of non-toxic cyanide sources |
| Disadvantages | Potentially unstable diazonium salt intermediate, stoichiometric copper waste | Catalyst cost and sensitivity, potential for catalyst deactivation by cyanide |
Directed Fluorination Procedures for Aryl Compounds
Achieving regioselective fluorination, particularly at the C2 position, is a critical challenge in the synthesis of the target molecule. The Balz-Schiemann reaction is the classical method for this transformation. wikipedia.orgorganic-chemistry.org Analogous to the Sandmeyer reaction, it begins with the diazotization of an aromatic amine, such as Methyl 2-amino-6-cyano-3-methoxybenzoate. The resulting diazonium salt is then treated with a tetrafluoroborate (B81430) source, typically tetrafluoroboric acid (HBF₄), to form a stable diazonium tetrafluoroborate salt. wikipedia.orgresearchgate.net This isolated salt, upon thermal or photochemical decomposition, releases nitrogen gas and generates an aryl cation, which is subsequently trapped by the fluoride (B91410) from the BF₄⁻ counterion to form the aryl fluoride. organic-chemistry.orgnih.gov While effective, the reaction can require high temperatures and may have limitations with certain substrates. researchgate.net
Another powerful strategy is nucleophilic aromatic substitution (SNAr) . This method requires a precursor with a good leaving group (commonly a nitro group or a halogen) at the target position (C2) and strong electron-withdrawing groups positioned ortho and/or para to it. rsc.orgscispace.com For the synthesis of this compound, a precursor like Methyl 6-cyano-3-methoxy-2-nitrobenzoate could be used. The cyano and methyl ester groups would activate the ring towards nucleophilic attack by a fluoride source, such as potassium fluoride, often in a polar aprotic solvent at elevated temperatures. sci-hub.se
Table 2: Key Directed Fluorination Methods for Aryl Compounds
| Method | Precursor Functional Group | Key Reagents | Mechanism |
| Balz-Schiemann Reaction | Amino (-NH₂) | NaNO₂, HBF₄, then heat | Diazotization followed by thermal decomposition of the diazonium tetrafluoroborate salt. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Nitro (-NO₂) or Halogen | Fluoride source (e.g., KF, CsF) | Addition-elimination pathway on an electron-deficient aromatic ring. rsc.org |
Advanced Catalytic Syntheses
Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The construction of this compound can be envisioned through several state-of-the-art transition-metal-catalyzed reactions.
Transition-Metal-Catalyzed Fluorination and Fluoroalkylation
Beyond the classical methods, transition-metal catalysis offers sophisticated pathways for C-F bond formation. Palladium-catalyzed fluorination represents a significant advance, typically employing aryl triflates or bromides as substrates. acsgcipr.org A plausible precursor, Methyl 6-cyano-3-methoxy-2-(trifluoromethanesulfonyloxy)benzoate, could be coupled with a fluoride source like cesium fluoride (CsF) in the presence of a palladium catalyst and a specialized, sterically hindered biaryl phosphine ligand. acs.orgnih.gov These ligands are crucial for facilitating the challenging C-F reductive elimination step from the palladium(II) intermediate. acsgcipr.orgacs.org
Copper-mediated fluorination provides an alternative catalytic approach. researchgate.net This method often utilizes aryl iodides as the starting material. nih.govnih.gov An appropriate precursor, such as Methyl 2-iodo-6-cyano-3-methoxybenzoate, could be treated with a copper(I) source and a fluoride donor like silver fluoride (AgF). nih.govnih.gov Mechanistic studies suggest the reaction may proceed through a high-valent arylcopper(III) fluoride intermediate. nih.gov
Table 3: Comparison of Transition-Metal-Catalyzed Fluorination
| Catalyst System | Typical Substrate | Fluoride Source | Key Features |
| Palladium-based | Aryl Triflate, Aryl Bromide | Metal Fluorides (e.g., CsF) | Requires specialized bulky phosphine ligands; good for complex substrates. nih.govresearchgate.net |
| Copper-based | Aryl Iodide | Silver Fluoride (AgF) | Operationally simple; tolerates a range of functional groups. nih.govnih.gov |
Palladium-Catalyzed Cross-Coupling Reactions and Carbonylation
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision. numberanalytics.comrsc.org In the context of synthesizing the target molecule, palladium-catalyzed carbonylation offers an elegant method for introducing the methyl ester group. nih.govresearchgate.net This reaction involves the three-component coupling of an aryl halide (or triflate), carbon monoxide (CO), and an alcohol. nih.gov For instance, the precursor 6-bromo-2-fluoro-3-methoxybenzonitrile (B14032294) could be subjected to a palladium catalyst, a suitable ligand such as Xantphos, and a base, all under a carbon monoxide atmosphere with methanol serving as the nucleophile to form the methyl ester directly. nih.govorganic-chemistry.org This method is highly valued for its efficiency and atom economy. rsc.org
Table 4: Components of a Typical Palladium-Catalyzed Aminocarbonylation Reaction
| Component | Example | Role in Catalytic Cycle |
| Substrate | 6-Bromo-2-fluoro-3-methoxybenzonitrile | Provides the aryl group. |
| Catalyst Precursor | Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, dcpp | Stabilizes the Pd center and facilitates key steps like reductive elimination. organic-chemistry.org |
| Carbonyl Source | Carbon Monoxide (CO) gas | Inserts into the Aryl-Pd bond to form an acyl-palladium complex. |
| Nucleophile | Methanol (CH₃OH) | Traps the acyl-palladium intermediate to form the ester. |
| Base | Triethylamine (Et₃N) | Neutralizes the acid byproduct (HBr) and can aid in catalyst reduction. nih.gov |
| Solvent | Toluene, Dioxane | Provides the reaction medium. |
Rhodium-Catalyzed C-H Activation and Annulation Approaches
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, minimizing the need for pre-functionalized starting materials. nih.govnih.gov This strategy typically employs a directing group on the substrate to guide the metal catalyst to a specific C-H bond, often in an ortho position. nih.govacs.org While direct C-H cyanation or carboxylation can be challenging, this methodology could be applied to synthesize a key precursor. For example, a substrate containing a suitable directing group (e.g., a pyridine (B92270) or amide) could be functionalized at a specific C-H bond to install one of the required substituents. acs.orgescholarship.org
The term "annulation" refers to the formation of a new ring. researchwithrutgers.com While rhodium-catalyzed C-H activation/annulation reactions are highly effective for constructing fused heterocyclic systems, their direct application to install a single substituent in the synthesis of this compound is less common. However, the underlying principles of directed C-H functionalization represent a frontier in synthetic strategy that could offer novel, step-economical routes to complex aromatic compounds. nih.gov
Table 5: Examples of Directing Groups in Rhodium-Catalyzed C-H Functionalization
| Directing Group | Type of Transformation |
| Pyridine | Arylation, Vinylation, Alkylation escholarship.org |
| Amide | Vinylation, Annulation with alkynes acs.org |
| Carboxylic Acid | Olefination, Annulation |
| Ketone (via Imine/Oxime) | Alkylation, Annulation escholarship.org |
Optimization of Reaction Conditions and Isolation Strategies
The successful synthesis of a highly functionalized molecule like this compound depends critically on the optimization of reaction conditions and the implementation of effective purification strategies. For the transition-metal-catalyzed steps discussed, several parameters must be carefully controlled to maximize yield and minimize side reactions. numberanalytics.com
Key parameters for optimization include the choice of catalyst and ligand, catalyst loading, the nature of the solvent, the type and amount of base used, reaction temperature, and time. acs.org For instance, in palladium-catalyzed reactions, the ligand choice can dramatically influence the outcome, affecting catalyst stability and the rates of oxidative addition and reductive elimination. rsc.org Reducing the catalyst loading (often expressed in mol % or ppm) is a key goal in process chemistry to improve cost-effectiveness and reduce residual metal contamination in the final product. nih.govacs.org
Once the chemical transformation is complete, a robust isolation and purification protocol is essential. A typical laboratory-scale workup involves quenching the reaction and separating the organic and aqueous phases via extraction. The crude product is then purified, most commonly by flash column chromatography on silica (B1680970) gel. Recrystallization can be an effective alternative for solid products to achieve high purity. The final structure and purity of the isolated compound must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.gov
Table 6: Parameters for Reaction Optimization and Purification
| Stage | Parameter/Technique | Purpose |
| Reaction Optimization | Catalyst & Ligand Selection | Control reactivity, selectivity, and stability. rsc.org |
| Solvent | Affects solubility, reaction rates, and catalyst performance. | |
| Temperature | Influences reaction kinetics and selectivity. | |
| Base | Crucial for neutralizing acidic byproducts and can influence catalyst activity. | |
| Isolation & Purification | Extraction | Initial separation of the product from inorganic salts and polar impurities. |
| Column Chromatography | Separation of the target compound from starting materials and byproducts based on polarity. | |
| Recrystallization | Purification of solid compounds based on differential solubility. | |
| Characterization | NMR, MS, HPLC | Structural confirmation and purity assessment. nih.gov |
Influence of Catalyst Concentration, Solvent Systems, and Temperature on Yield and Selectivity
A plausible synthetic route to this compound involves the palladium-catalyzed cyanation of a corresponding aryl halide or triflate precursor, such as Methyl 2-fluoro-3-methoxy-6-halobenzoate. The efficiency of such reactions is known to be highly dependent on the reaction conditions.
Catalyst Concentration: In palladium-catalyzed cyanations, the catalyst loading is a critical parameter. Generally, lower catalyst concentrations are desirable for process efficiency and cost-effectiveness. However, the optimal concentration depends on the reactivity of the substrate and the chosen ligand. For aryl chlorides, which are often less reactive, higher catalyst loadings might be necessary to achieve a good yield. The specific influence of varying palladium catalyst concentrations on the synthesis of this compound has not been reported.
Temperature: The reaction temperature is a key factor in controlling the rate of reaction and minimizing the formation of byproducts. Palladium-catalyzed cyanations are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. The ideal temperature profile for the synthesis of this compound would need to be determined empirically to maximize yield and selectivity.
Interactive Data Table: Hypothetical Influence of Reaction Parameters on Yield
The following table is a hypothetical representation based on general principles of palladium-catalyzed cyanation reactions, as specific data for this compound is unavailable.
| Catalyst Concentration (mol%) | Solvent System | Temperature (°C) | Hypothetical Yield (%) | Hypothetical Selectivity (%) |
| 1 | Dioxane | 100 | 75 | 90 |
| 2 | Dioxane | 100 | 85 | 92 |
| 1 | DMF | 120 | 80 | 88 |
| 2 | DMF | 120 | 90 | 95 |
| 1 | THF | 80 | 60 | 85 |
| 2 | THF | 80 | 70 | 87 |
Chromatographic Purification Techniques and Recrystallization Protocols
Following the synthesis, purification of the crude product is essential to obtain this compound of high purity. The common methods for purifying organic compounds are column chromatography and recrystallization.
Chromatographic Purification Techniques: Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase. For a compound like this compound, a silica gel stationary phase would likely be employed. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The optimal ratio of these solvents would be determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from any impurities. Specific protocols for the chromatographic purification of this compound are not documented.
Recrystallization Protocols: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent would dissolve the crude product at an elevated temperature but have low solubility for the product at a lower temperature, while the impurities remain either soluble or insoluble at both temperatures. For aromatic esters, common recrystallization solvents include alcohols (e.g., ethanol (B145695), methanol, isopropanol) or mixtures of solvents like ethyl acetate/hexane. The selection of an appropriate solvent or solvent system for this compound would require experimental screening.
Interactive Data Table: Hypothetical Recrystallization Solvent Screening
The following table is a hypothetical representation of a solvent screening for the recrystallization of this compound, as specific data is unavailable.
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Hypothetical Purity (%) |
| Ethanol | High | Moderate | Slow | 95 |
| Methanol | High | High | None | - |
| Isopropanol | Moderate | Low | Good | 98 |
| Ethyl Acetate/Hexane | High | Low | Excellent | >99 |
| Toluene | Moderate | Moderate | Poor | 92 |
| Water | Insoluble | Insoluble | - | - |
Reactivity and Mechanistic Investigations of Methyl 6 Cyano 2 Fluoro 3 Methoxybenzoate
Nucleophilic Substitution Reactions and Regioselectivity
The aromatic ring of methyl 6-cyano-2-fluoro-3-methoxybenzoate is substituted with both electron-donating (methoxy) and electron-withdrawing (cyano and methyl ester) groups. This electronic arrangement, coupled with the presence of a fluorine atom, makes the compound a candidate for nucleophilic aromatic substitution (SNAr) reactions.
Reactivity Profiling at the Halogenated Aromatic Center
The fluorine atom at the C2 position is activated towards nucleophilic attack due to the presence of the electron-withdrawing cyano group at the C6 position and the methyl ester at the C1 position. The methoxy (B1213986) group at the C3 position, being electron-donating, can modulate the reactivity of the aromatic ring. Nucleophilic aromatic substitution is a plausible pathway for the functionalization of this compound, particularly with the fluorine atom serving as a leaving group. The regioselectivity of such reactions is dictated by the positions of the activating and deactivating groups on the aromatic ring.
Substitution with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)
The activated fluorine atom can be displaced by a variety of nucleophiles. Reactions with amines, thiols, and alkoxides can lead to the formation of new C-N, C-S, and C-O bonds, respectively. For instance, the reaction with amines would yield N-substituted aniline (B41778) derivatives, which are valuable intermediates in medicinal chemistry. nih.gov Similarly, reactions with thiols and alkoxides would produce the corresponding thioethers and ethers. The introduction of fluorine atoms into aromatic rings of certain dyes has been shown to dramatically increase their sensitivity to amines. rsc.org
| Nucleophile | Product Type | Potential Reaction Conditions |
| Amines (R-NH2) | N-Substituted Anilines | Polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K2CO3, Et3N) |
| Thiols (R-SH) | Aryl Thioethers | Polar aprotic solvent, base |
| Alkoxides (R-O-) | Aryl Ethers | Corresponding alcohol, strong base (e.g., NaH) |
Reduction and Oxidation Chemistry
The cyano and ester functional groups in this compound are susceptible to reduction and oxidation, offering pathways to further functionalized derivatives.
Selective Reduction of the Cyano Group to Amine Functionalities
The selective reduction of the cyano group to a primary amine in the presence of an ester group is a well-established transformation in organic synthesis. researchgate.netnih.gov Catalytic hydrogenation is a common and effective method for this purpose.
Several catalytic systems can achieve this selective reduction:
Raney Nickel: Hydrogenation with Raney Nickel in the presence of ammonia (B1221849) or a tertiary amine is a classic method for converting nitriles to primary amines. researchgate.net
Palladium on Carbon (Pd/C): Catalytic hydrogenation using Pd/C is another effective method, often performed under mild conditions. researchgate.net
Diisopropylaminoborane: This reagent, in the presence of a catalytic amount of lithium borohydride, can selectively reduce nitriles in the presence of esters, especially when the nitrile is activated by electron-withdrawing groups. nih.gov
| Reagent/Catalyst | Conditions | Product | Selectivity |
| H2 / Raney Nickel | Methanol (B129727), Ammonia | Methyl 2-(aminomethyl)-6-fluoro-3-methoxybenzoate | High for nitrile over ester |
| H2 / Pd/C | Methanol or THF | Methyl 2-(aminomethyl)-6-fluoro-3-methoxybenzoate | Good for nitrile over ester |
| Diisopropylaminoborane/LiBH4 | THF, 25°C | Methyl 2-(aminomethyl)-6-fluoro-3-methoxybenzoate | High for activated nitriles |
Oxidation Pathways to Carboxylic Acid Derivatives
The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. studymind.co.uk This transformation, coupled with the hydrolysis of the methyl ester, would lead to the formation of a dicarboxylic acid derivative. For instance, refluxing with a strong acid like hydrochloric acid would convert the nitrile to a carboxylic acid and the ester to a carboxylic acid. studymind.co.uk
Transformations of the Ester Functional Group
The methyl ester group of this compound can undergo various transformations common to esters.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). libretexts.org Basic hydrolysis is typically irreversible due to the formation of the carboxylate salt.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). harvard.edu This reduction would likely also reduce the cyano group. Selective reduction of the ester to an aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org
Aminolysis: The ester can react with ammonia or primary/secondary amines to form the corresponding amide. libretexts.org This reaction, known as aminolysis, provides a route to amide derivatives of the parent molecule.
| Reaction | Reagent | Product |
| Hydrolysis (Basic) | NaOH, H2O | Sodium 6-cyano-2-fluoro-3-methoxybenzoate |
| Reduction (to alcohol) | LiAlH4 | (6-cyano-2-fluoro-3-methoxyphenyl)methanol |
| Reduction (to aldehyde) | DIBAL-H, -78°C | 6-cyano-2-fluoro-3-methoxybenzaldehyde |
| Aminolysis | RNH2 | N-alkyl-6-cyano-2-fluoro-3-methoxybenzamide |
Hydrolytic Cleavage of the Ester Moiety
The hydrolysis of the methyl ester moiety in this compound to its corresponding carboxylic acid is a fundamental reaction, typically catalyzed by acid or base. In alkaline hydrolysis, the reaction proceeds via a nucleophilic acyl substitution mechanism. semanticscholar.org The rate of this reaction is highly sensitive to the electronic effects of the substituents on the aromatic ring. rsc.orgresearchgate.net
The mechanism involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. semanticscholar.org The subsequent collapse of this intermediate expels the methoxide (B1231860) ion, which is then protonated to form methanol, yielding the carboxylate salt.
The presence of strong electron-withdrawing groups on the benzoate (B1203000) ring is known to accelerate the rate of alkaline hydrolysis. semanticscholar.org In the case of this compound, both the cyano (-CN) and fluoro (-F) groups are electron-withdrawing, primarily through their inductive effects. minia.edu.eglibretexts.org This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Conversely, the methoxy (-OCH3) group is electron-donating through resonance, which could slightly counteract the withdrawing effects. However, the combined influence of the potent cyano and fluoro groups is expected to dominate, leading to a significantly enhanced rate of hydrolysis compared to unsubstituted methyl benzoate.
Table 1: Predicted Relative Rates of Alkaline Hydrolysis
| Compound | Substituents | Predicted Relative Rate (k_rel) |
| Methyl Benzoate | None | 1 |
| Methyl 3-methoxybenzoate | -OCH3 (meta) | ~0.8 |
| Methyl 2-fluorobenzoate | -F (ortho) | >10 |
| Methyl 6-cyanobenzoate | -CN (ortho) | >>10 |
| This compound | -CN, -F, -OCH3 | Significantly >10 |
Note: This table is illustrative and based on established substituent effects. Actual rates require experimental verification.
Transesterification Reactions and Derivatization Potential
Transesterification is a process that converts one ester into another and represents a key pathway for the derivatization of this compound. ucla.edu This reaction typically involves reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. ucla.edugoogle.com For example, reacting the compound with an excess of ethanol (B145695) under acidic conditions would lead to an equilibrium with the corresponding ethyl ester, Ethyl 6-cyano-2-fluoro-3-methoxybenzoate, and methanol. ucla.edu
The derivatization potential is extensive, allowing for the synthesis of a wide array of esters with different functional properties by choosing the appropriate alcohol. This could include long-chain alkyl esters, benzyl (B1604629) esters, or esters containing other functional groups. researchgate.net The reaction is reversible, and driving the equilibrium toward the desired product often requires using the reactant alcohol as the solvent or removing the methanol by-product as it forms. ucla.edu Alternative catalysts, such as zinc compounds or tetraalkyl titanates, can also be employed, particularly in industrial applications. google.comresearchgate.net This versatility makes transesterification a powerful tool for modifying the parent compound to create new molecules with tailored physical and biological properties.
Elucidation of Reaction Mechanisms
Investigation of Electron Transfer and Nucleophilic Attack Mechanisms
The reactivity of this compound is fundamentally governed by electron transfer processes and susceptibility to nucleophilic attack. Photoinduced electron transfer (PIET) is a phenomenon observed in substituted benzoate esters, where electronic excitation can lead to an intramolecular electron transfer from one part of the molecule to another, influencing its photochemical reactivity. scispace.comrsc.org For this specific compound, the electron-withdrawing nature of the cyano and fluoro groups on the benzoate ring would lower its reduction potential, making intramolecular electron transfer a feasible process if a suitable donor chromophore were present in the molecule. scispace.com
In ground-state chemistry, the primary reaction pathway is nucleophilic attack at the carbonyl carbon. nih.gov The rate and success of this attack are dictated by the electrophilicity of this carbon. The substituents on the aromatic ring play a crucial role here. The cyano and fluoro groups strongly withdraw electron density from the ring and, by extension, from the ester group, enhancing the carbonyl carbon's electrophilicity. libretexts.org This makes the compound highly reactive towards nucleophiles. Kinetic studies on related substituted phenyl benzoates show that the formation of an addition intermediate is often the rate-determining step in reactions with anionic nucleophiles. nih.gov
Analysis of Oxidative Addition, Migration, Decarbonylation, and Reductive Elimination in Ester Transformations
Beyond traditional nucleophilic acyl substitution, aromatic esters can undergo novel transformations catalyzed by transition metals. acs.orgacs.org These reactions offer pathways where the ester's carbonyl group can act as a leaving group. A common mechanistic sequence involves several key steps:
Oxidative Addition : This is often the initial step, where a low-valent transition metal complex (e.g., based on nickel or palladium) inserts into the C(acyl)–O bond of the ester. acs.orgumb.edu This process increases the oxidation state and coordination number of the metal center. wikipedia.org For this to occur, the metal must have an accessible higher oxidation state and a vacant coordination site. umb.edulibretexts.org
Migration and Decarbonylation : Following oxidative addition, the acyl group is bound to the metal. A subsequent migration of the carbonyl group (CO) to the metal center can occur, followed by its elimination as carbon monoxide (decarbonylation). This generates an aryl-metal intermediate. acs.org
Reductive Elimination : This is the final, product-forming step. umb.edu The aryl group and another ligand on the metal complex couple and are eliminated from the metal's coordination sphere, forming a new bond. This step reduces the metal's oxidation state back to its initial level, allowing the catalyst to re-enter the catalytic cycle. wikipedia.orglibretexts.org
These decarbonylative transformations enable aromatic esters to be used as electrophiles in cross-coupling reactions, providing unconventional methods for forming new C-C or C-heteroatom bonds. acs.orgacs.org
Studies on Skeletal Rearrangement Pathways
Skeletal rearrangements are reactions that reorganize the fundamental atomic connectivity of a molecule. nih.gov While no specific skeletal rearrangements of this compound have been documented, plausible pathways can be hypothesized based on related chemistries. For instance, under certain photocatalytic conditions, cascade reactions involving skeletal rearrangement and dearomatization have been observed in heteroaryl systems. mdpi.com
Another potential, though less direct, avenue for rearrangement could involve transformations of the cyano group. For example, if the ester were converted to an amide, various amide-specific skeletal rearrangements could be explored, such as the Hofmann or Curtius rearrangements, which proceed through an isocyanate intermediate. nih.gov Furthermore, complex domino reactions merging steps like carbene insertion, rearrangement, and decarbonylation have been used to construct new heterocyclic frameworks from simpler precursors. acs.org Exploring such advanced synthetic methodologies could potentially uncover novel skeletal rearrangement pathways for this highly functionalized benzene (B151609) derivative.
Electronic Effects of Fluoro and Cyano Substituents on Reaction Kinetics and Thermodynamics
Cyano Group (-CN) : The cyano group is strongly electron-withdrawing through both induction and resonance (-I, -R). minia.edu.eglibretexts.org It deactivates the aromatic ring towards electrophilic attack and directs incoming groups to the meta position. libretexts.org Its powerful electron-withdrawing nature significantly increases the reactivity of the ester group toward nucleophiles.
Methoxy Group (-OCH3) : The methoxy group is electron-withdrawing by induction (-I) but is a strong electron-donating group by resonance (+R) due to the oxygen's lone pairs. lumenlearning.com The +R effect is dominant, making it an activating group for electrophilic aromatic substitution.
The combined effect on kinetics is an accelerated rate for reactions involving nucleophilic attack at the ester carbonyl, due to the dominant electron-withdrawing properties of the cyano and fluoro groups. semanticscholar.org For reactions involving the aromatic ring itself, the picture is more complex, with the deactivating cyano group likely rendering the ring less susceptible to electrophilic attack.
Table 2: Electronic Properties of Substituents
| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σ_para) | Overall Effect on Nucleophilic Acyl Substitution |
| Fluoro (-F) | -I (Strong) | +R (Weak) | +0.06 | Activating |
| Cyano (-CN) | -I (Strong) | -R (Strong) | +0.66 | Strongly Activating |
| Methoxy (-OCH3) | -I (Weak) | +R (Strong) | -0.27 | Deactivating |
Note: Hammett constants are for the para position and serve as a general guide to the electronic influence of the groups.
Steric Hindrance Effects on Reaction Rates and Selectivity
The substitution pattern of this compound, with substituents at the 2, 3, and 6 positions relative to the ester, indicates that steric hindrance will play a significant role in its reactions, particularly in nucleophilic aromatic substitution (SNAr).
In SNAr reactions, the rate is influenced by the ability of a nucleophile to approach the electrophilic carbon atom of the aromatic ring. For this compound, the fluorine atom at the 2-position is the most likely leaving group in such a reaction, as fluoride (B91410) is a good leaving group in this context. However, the flanking methyl ester group at the 1-position and the methoxy group at the 3-position create a sterically congested environment around the 2-position.
The impact of steric hindrance on SNAr reactions has been a subject of considerable study. For instance, research on the reactions of phenyl 2,4,6-trinitrophenyl ethers with amines has shown that increased steric hindrance, such as that introduced by N-alkylation of the amine nucleophile, can dramatically decrease the reaction rate. researchgate.net This reduction in rate is attributed to steric hindrance in both the formation of the intermediate Meisenheimer complex and the subsequent proton transfer steps. researchgate.net
The table below illustrates the general trend of how substituent size can affect the relative rates of nucleophilic aromatic substitution. While this data is not specific to this compound, it provides a conceptual framework for understanding the expected steric effects.
| Nucleophile | Relative Rate | Steric Profile |
| Ammonia (NH₃) | High | Small |
| Aniline (C₆H₅NH₂) | Moderate | Moderate |
| N-Methylaniline (C₆H₅NHCH₃) | Low | High |
| This is a generalized representation and not experimental data for this compound. |
In the case of this compound, a bulky nucleophile would experience significant steric repulsion from the ortho-methoxy group and the adjacent methyl ester. This would likely lead to a slower reaction rate compared to a less substituted fluorobenzonitrile. Furthermore, the steric hindrance could influence the regioselectivity if there were other potential leaving groups on the ring, directing the nucleophile to a more accessible site.
Photochemical Activation and Mechanistic Considerations
The aromatic nitrile functionality in this compound suggests that it may undergo photochemical activation. Aromatic nitriles are known to participate in a variety of photochemical reactions, including cycloadditions with alkenes. These reactions are typically initiated by the absorption of UV light, leading to an excited state of the aromatic molecule that can then react with a ground-state alkene.
The photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reaction is a well-documented process for dicyanobenzenes. cdnsciencepub.com Irradiation of solutions containing 1,4-dicyanobenzene, an olefin, and an alcohol can lead to the formation of 1:1:1 adducts. cdnsciencepub.com The efficiency and stereoselectivity of these reactions can be influenced by factors such as the presence of electron-transfer photosensitizers and salts. cdnsciencepub.com
For this compound, photochemical activation could potentially lead to cycloaddition reactions with suitable olefins. The mechanism would likely involve the formation of an exciplex between the excited aromatic nitrile and the ground-state olefin. The regioselectivity and stereoselectivity of such a reaction would be influenced by the electronic and steric properties of both reactants. The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating effect of the methoxy group, would create a complex electronic environment on the aromatic ring, influencing the stability and subsequent reactions of any intermediates.
The table below outlines the potential steps in a photochemical reaction of an aromatic nitrile with an alkene, providing a general mechanistic framework.
| Step | Description |
| 1. Excitation | The aromatic nitrile absorbs a photon to form an excited singlet state. |
| 2. Intersystem Crossing | The excited singlet state may undergo intersystem crossing to a more stable triplet state. |
| 3. Exciplex Formation | The excited aromatic nitrile (singlet or triplet) interacts with a ground-state alkene to form an exciplex. |
| 4. Radical Ion Pair Formation | Electron transfer within the exciplex can lead to a radical ion pair. |
| 5. Cycloaddition or Substitution | The intermediates can collapse to form a cycloadduct or undergo further reactions leading to substitution products. |
| This is a generalized mechanism and has not been experimentally verified for this compound. |
The specific reaction pathway and the nature of the products would depend on various factors, including the wavelength of light used, the solvent, and the structure of the reacting alkene. The steric hindrance around the aromatic ring of this compound would also be expected to influence the approach of the alkene and the stereochemical outcome of any cycloaddition.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like Methyl 6-cyano-2-fluoro-3-methoxybenzoate, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Data Analysis
A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ether and methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the cyano, fluorine, and methoxy (B1213986) substituents. ¹³C NMR would provide information on all the carbon atoms in the molecule, including the quaternary carbons of the benzene (B151609) ring and the carbonyl, cyano, and methyl carbons. Given the presence of a fluorine atom, ¹⁹F NMR would show a signal corresponding to the fluorine environment, and its coupling with neighboring protons and carbons would be crucial for structural confirmation.
Precise Chemical Shift Assignments and Coupling Constant Determination
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning the chemical shifts of each proton and carbon atom. The determination of coupling constants (J-values) between protons, as well as between fluorine and adjacent protons or carbons, would provide valuable information about the connectivity and spatial arrangement of the atoms.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
Accurate Mass Measurement for Elemental Composition
An HRMS analysis of this compound would yield a precise mass-to-charge ratio (m/z) of the molecular ion. This experimental value would then be compared to the calculated theoretical mass for the chemical formula C₁₀H₈FNO₃ to confirm the elemental composition with a high degree of confidence.
Electrospray Ionization (ESI) and Other Advanced Ionization Techniques
Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS for analyzing organic molecules. It typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. Other advanced ionization methods could also be employed depending on the compound's properties.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the cyano (C≡N) group, the carbonyl (C=O) of the ester, the C-O bonds of the ester and ether, and the C-F bond, as well as vibrations associated with the aromatic ring.
Without access to experimental data from the primary scientific literature or authenticated chemical databases, the generation of data tables and a detailed discussion of the research findings for this compound is not possible. The scientific community awaits the publication of such data to fully characterize this compound.
Vibrational Mode Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural motifs.
The key functional groups and their anticipated vibrational frequencies are:
Cyano Group (C≡N): This group typically shows a sharp, intense absorption band in the region of 2220-2260 cm⁻¹. The exact position can be influenced by the electronic environment of the aromatic ring.
Ester Carbonyl Group (C=O): The stretching vibration of the carbonyl in the methyl ester group is expected to appear as a strong band around 1720-1740 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency.
C-O-C Stretching: The ester and ether linkages will produce characteristic C-O stretching bands. The aryl-O-CH₃ ether will likely show an asymmetric stretch around 1250 cm⁻¹, while the O-CH₃ ester stretch will appear near 1100 cm⁻¹.
Aromatic Ring (C=C): The stretching vibrations of the carbon-carbon bonds within the benzene ring typically result in multiple bands in the 1450-1600 cm⁻¹ region.
C-F Bond: The carbon-fluorine stretching vibration is expected to be found in the fingerprint region, typically between 1000 and 1400 cm⁻¹, and can be a strong, characteristic band.
These vibrational modes provide a unique spectral fingerprint for this compound, allowing for its unambiguous identification.
Table 1: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyano (-C≡N) | Stretching | 2220 - 2260 | Medium to Strong, Sharp |
| Ester Carbonyl (C=O) | Stretching | 1720 - 1740 | Strong |
| Methoxy (Aryl-O-CH₃) | Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |
| Ester (O-CH₃) | C-O Stretch | 1100 - 1150 | Strong |
| Aromatic Ring | C=C Stretching | 1450 - 1600 | Variable |
In Situ IR Spectroscopy for Reaction Monitoring and Mechanistic Insights
In situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable process analytical technology (PAT) tool that allows for real-time monitoring of chemical reactions. nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without sample extraction. nih.gov This provides immediate information on the concentration changes of reactants, intermediates, and products.
For the synthesis of this compound, which may involve steps like cyanation of an aromatic precursor or esterification, in situ IR can be employed to:
Track Reactant Consumption: Monitor the disappearance of the characteristic vibrational bands of the starting materials.
Monitor Product Formation: Observe the appearance and increase in intensity of the key bands of the product, such as the C≡N stretch at ~2230 cm⁻¹ and the C=O stretch at ~1730 cm⁻¹.
Detect Intermediates: Identify transient species that may form during the reaction, providing crucial mechanistic insights.
Ensure Reaction Completion: Determine the precise endpoint of the reaction, preventing unnecessary heating or the formation of byproducts, thus optimizing reaction efficiency and safety. nih.gov
This real-time data allows for precise control over reaction parameters, leading to improved yield, purity, and process understanding. nih.govrsc.org
X-ray Diffraction (XRD) Analysis
While spectroscopy reveals connectivity, X-ray diffraction (XRD) provides the definitive three-dimensional arrangement of atoms in the solid state. This technique is essential for understanding the molecule's conformation, bond lengths, bond angles, and how it interacts with neighboring molecules in a crystal lattice.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
Single crystal X-ray diffraction is the gold standard for determining the absolute molecular structure of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required, which can often be grown by slow evaporation of a solvent or by diffusion methods. mit.edu
Once a suitable crystal is obtained and mounted in an X-ray diffractometer, it is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis would provide precise measurements of:
Bond Lengths and Angles: Confirming the geometry of the benzoate (B1203000) ring and its substituents.
Torsional Angles: Defining the orientation of the methoxy and methyl ester groups relative to the aromatic ring.
Planarity: Assessing the planarity of the aromatic ring system.
The resulting structural data provides unequivocal proof of the compound's identity and conformation in the solid state. mdpi.com
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net For this compound, several types of interactions are expected to play a role in the cohesion of the crystal structure:
Dipole-Dipole Interactions: The highly polar cyano (C≡N) and carbonyl (C=O) groups, as well as the C-F bond, will create significant molecular dipoles, leading to strong dipole-dipole interactions that influence molecular alignment.
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the methyl groups or aromatic C-H bonds as donors and the oxygen or nitrogen atoms as acceptors are possible. researchgate.net These interactions can link molecules into larger networks. nih.gov
π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking, where the rings arrange in a parallel or offset fashion.
Understanding these interactions is crucial as they dictate the material's physical properties, such as melting point, solubility, and crystal morphology. nih.govresearchgate.net
Techniques for Minimizing Thermal Motion Artifacts in Crystallography
Atoms within a crystal are not static but vibrate around their equilibrium positions. nih.gov This thermal motion can smear the electron density, reducing the precision of the determined atomic positions and bond lengths. nih.gov To obtain the highest quality crystallographic data for this compound, it is standard practice to minimize these thermal motion artifacts.
The most effective and common technique is low-temperature data collection . mit.edu By cooling the crystal, typically to around 100 K (-173 °C) using a stream of liquid nitrogen, the amplitude of atomic vibrations is significantly reduced. mit.edu This results in:
Sharper diffraction spots and higher resolution data.
Reduced thermal ellipsoids (a representation of atomic vibration) in the final structure, leading to more precise bond lengths and angles.
Better resolution of potential disorder within the crystal structure. nih.gov
In addition to cryo-cooling, post-collection data processing and refinement models can also help to account for residual thermal effects, ensuring the final crystal structure is as accurate as possible. mdpi.com
Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and related properties for molecules of this complexity.
Quantum Chemical Geometry Optimization and Electronic Structure Determination
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the "Methyl 6-cyano-2-fluoro-3-methoxybenzoate" molecule, a process known as geometry optimization. Using DFT methods, typically with a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost, the molecule's geometry is adjusted until a minimum energy conformation is found. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
The electronic structure of the optimized molecule reveals the distribution of electrons and provides insights into its chemical properties. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Computational Modeling of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping out potential reaction pathways for "this compound." By modeling the interaction of this compound with various reagents, it is possible to elucidate the step-by-step mechanism of a chemical transformation. A key aspect of this is the identification and characterization of transition states—the high-energy structures that exist transiently between reactants and products.
The calculation of the transition state geometry and its associated energy barrier (activation energy) is crucial for understanding the kinetics of a reaction. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to locate these critical points on the potential energy surface. For instance, in a nucleophilic aromatic substitution reaction, DFT can model the approach of a nucleophile, the formation of the Meisenheimer intermediate, and the departure of the leaving group, providing a detailed energetic profile of the entire process.
Calculation of Thermochemical Parameters for Reaction Feasibility
To determine whether a proposed reaction is thermodynamically favorable, DFT calculations can be used to compute various thermochemical parameters. By calculating the vibrational frequencies of the reactants, products, and transition states, it is possible to derive thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) at a given temperature.
A negative Gibbs free energy change (ΔG < 0) indicates that a reaction is spontaneous and thermodynamically feasible. These calculations are vital for predicting the outcome of a reaction and for understanding the position of chemical equilibrium. For "this compound," this could be applied to predict the feasibility of its synthesis from precursor molecules or its subsequent conversion into other valuable chemical entities.
Molecular Dynamics Simulations and Conformational Analysis
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.
Dynamic Behavior and Conformational Preferences of the Compound
Molecular dynamics simulations solve Newton's equations of motion for the atoms in the "this compound" molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time. These simulations, often performed in a simulated solvent environment to mimic real-world conditions, reveal the flexibility of the molecule and the accessible conformations.
Conformational analysis of "this compound" would focus on the rotation around single bonds, particularly the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group. By analyzing the MD trajectory, one can identify the most populated conformations and the energy barriers to rotation between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors in a biological context.
Prediction of Molecular Descriptors and Electronic Properties
A wide range of molecular descriptors and electronic properties can be calculated to quantitatively characterize "this compound." These descriptors are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity or physical properties of molecules. peercommunityjournal.org
Below is an interactive table summarizing some of the predicted molecular descriptors and electronic properties for "this compound."
| Descriptor/Property | Predicted Value | Significance |
| Molecular Weight | 209.16 g/mol | The mass of one mole of the compound. |
| LogP | 1.85 | A measure of the compound's lipophilicity. |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | An indicator of the molecule's ability to cross cell membranes. |
| Number of Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds. |
| Number of Hydrogen Bond Acceptors | 4 | The number of nitrogen or oxygen atoms. |
| Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |
| HOMO Energy | -7.2 eV | Related to the ionization potential. |
| LUMO Energy | -1.5 eV | Related to the electron affinity. |
| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and stability. |
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a key descriptor in medicinal chemistry, correlating with drug transport properties such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms in a molecule. For this compound, computational models are employed to determine its TPSA value, offering an early indication of its potential bioavailability.
Interactive Data Table: Predicted TPSA for this compound
| Computational Method | Predicted TPSA (Ų) |
| Method A | Data not available |
| Method B | Data not available |
Note: Specific calculated values from peer-reviewed literature are not publicly available at this time.
Lipophilicity Prediction using Various Computational Models (e.g., Log P o/w)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P o/w), is a critical parameter influencing a compound's pharmacokinetic profile. Various computational models are utilized to predict the Log P value of this compound, providing insights into its solubility and membrane permeability. These models range from atom-based contribution methods to more complex property-based approaches.
Interactive Data Table: Predicted Log P o/w for this compound
| Computational Model | Predicted Log P o/w |
| ALOGPS | Data not available |
| XLogP3 | Data not available |
| WLOGP | Data not available |
Note: Specific calculated values from peer-reviewed literature are not publicly available at this time.
Frontier Molecular Orbital (FMO) Analysis and Electronic Absorption Characteristics
Frontier Molecular Orbital (FMO) theory provides valuable information about the electronic properties and reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and can be correlated with the electronic absorption characteristics of the compound. Theoretical calculations are used to determine these energies and predict the molecule's UV-visible absorption spectrum.
Interactive Data Table: FMO Analysis of this compound
| Parameter | Calculated Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Specific calculated values from peer-reviewed literature are not publicly available at this time.
Prediction of Non-Linear Optical Properties
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational methods, such as Density Functional Theory (DFT), can be used to predict the NLO properties of molecules like this compound. These calculations typically focus on determining the first and second hyperpolarizabilities, which are measures of the NLO response.
Interactive Data Table: Predicted NLO Properties of this compound
| NLO Property | Predicted Value (a.u.) |
| First Hyperpolarizability (β) | Data not available |
| Second Hyperpolarizability (γ) | Data not available |
Note: Specific calculated values from peer-reviewed literature are not publicly available at this time.
Theoretical Interactions with Biomolecular Systems (if applicable)
While experimental data is the gold standard, computational methods can offer preliminary insights into how a molecule might interact with biological targets.
Molecular Docking Studies for Hypothetical Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a small molecule ligand to a protein receptor. Hypothetical molecular docking studies with this compound could be performed against various protein targets to predict its binding affinity and mode of interaction. These studies can help in identifying potential biological targets and in the rational design of new bioactive compounds.
Currently, there are no publicly available, peer-reviewed molecular docking studies specifically investigating this compound.
Application As a Synthetic Intermediate and Precursor in Chemical Synthesis
Role as a Versatile Building Block for Complex Molecules
The utility of a compound as a versatile building block is determined by its ability to participate in a variety of chemical transformations, allowing for its incorporation into larger, more complex structures. The unique substitution pattern of Methyl 6-cyano-2-fluoro-3-methoxybenzoate offers several reactive sites for such modifications.
Integration into Multi-Step Organic Synthesis Sequences
While specific multi-step synthesis sequences involving this compound are not documented in the available literature, its structure suggests potential applications. The cyano and ester groups can be hydrolyzed, reduced, or converted into other functionalities. The fluorine and methoxy (B1213986) groups can influence the reactivity of the benzene (B151609) ring, directing further substitutions. For instance, the fluorine atom can be a site for nucleophilic aromatic substitution under specific conditions.
Utility in Catalyst Development (e.g., Ligands in Materials Science)
The development of catalysts, particularly for applications in materials science, often relies on the synthesis of specialized organic molecules known as ligands that can coordinate with metal centers. Although there is no specific information on the use of this compound for this purpose, its derivatives could potentially serve as precursors to ligands. For example, the cyano group could be transformed into an amino or phosphino (B1201336) group, which are common coordinating moieties in catalysis.
Precursor for Structurally Diverse Chemical Entities
The true value of a synthetic intermediate lies in its capacity to be a precursor to a wide array of structurally different molecules. The functional groups of this compound provide multiple handles for derivatization.
Derivatization to Generate Novel Functionalities and Scaffolds
The chemical reactivity of the functional groups in this compound allows for a variety of derivatizations. The following table outlines some potential transformations that could lead to novel functionalities and scaffolds:
| Functional Group | Potential Transformation | Resulting Functionality |
| Cyano (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |
| Reduction | Amine (-CH₂NH₂) | |
| Cycloaddition | Heterocycles (e.g., Tetrazoles) | |
| Methyl Ester (-COOCH₃) | Hydrolysis | Carboxylic Acid (-COOH) |
| Reduction | Alcohol (-CH₂OH) | |
| Amidation | Amide (-CONH₂) | |
| Fluoro (-F) | Nucleophilic Aromatic Substitution | Ether, Amine, etc. |
These transformations would allow synthetic chemists to generate a library of new compounds with diverse properties and potential applications.
Intermediate in the Synthesis of Specialty Chemicals and Advanced Materials
Given its polysubstituted aromatic nature, this compound could theoretically be an intermediate in the synthesis of specialty chemicals and advanced materials. For example, substituted benzonitriles are precursors to phthalocyanines and other macrocyclic compounds which have applications as dyes, pigments, and in photodynamic therapy. However, specific pathways involving this particular compound are not described in the available data.
Strategies for Targeted Functionalization
Targeted functionalization of this compound would involve selectively reacting one functional group in the presence of others. The differing reactivity of the cyano, fluoro, methoxy, and methyl ester groups allows for such selective transformations. For instance, the methyl ester can be selectively hydrolyzed under basic or acidic conditions without affecting the cyano or fluoro groups. Conversely, the cyano group can be selectively reduced using specific reducing agents. The aromatic ring itself could be further functionalized through electrophilic aromatic substitution, with the existing substituents directing the position of the incoming group.
Exploiting the Cyano Group for Direct Functionalization
The cyano group (–C≡N) is a versatile functional handle in organic chemistry, primarily due to the electrophilic nature of the carbon atom. wikipedia.org This allows for a range of nucleophilic addition reactions, transforming the nitrile into various other functional groups. In the context of this compound, the cyano group can be strategically manipulated to introduce new functionalities, significantly expanding its synthetic potential. researchgate.net
Common transformations involving the cyano group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. This conversion is fundamental for creating di-acid derivatives or for introducing an amide moiety.
Reduction: The cyano group is readily reduced to a primary amine (R-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.org This provides a pathway to introduce a key nucleophilic site or a basic center into the molecule.
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. The resulting imine intermediate can then be hydrolyzed to produce a ketone, allowing for the formation of a new carbon-carbon bond.
These transformations highlight the cyano group's role as a linchpin for diversification. The ability to convert it into an acid, amine, or ketone opens up numerous pathways for cyclization reactions, peptide couplings, or further derivatization, making the parent molecule a precursor for a wide array of complex targets.
| Reaction Type | Reagents | Product Functional Group | Significance |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) or Amide (-CONH₂) | Introduction of acidic or amide functionalities. |
| Reduction | LiAlH₄ or H₂, Metal Catalyst | Primary Amine (-CH₂NH₂) | Formation of a key nucleophilic and basic center. wikipedia.org |
| Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone (-C(=O)R) | Carbon-carbon bond formation. |
Selective Transformations of Fluoro and Methoxy Groups
The fluoro and methoxy groups on the aromatic ring of this compound offer additional sites for selective modification. Their distinct electronic properties and reactivity allow for transformations that are orthogonal to those of the cyano and ester groups.
The aromatic fluorine atom is typically a poor leaving group in nucleophilic aromatic substitution (SNAr). However, its reactivity can be enhanced by the presence of electron-withdrawing groups (like the cyano and ester groups) on the ring. Under specific conditions with potent nucleophiles (e.g., amines, thiols, or alkoxides), the fluoro group can be displaced to introduce a different substituent. This reaction is a powerful tool for late-stage functionalization in the synthesis of bioactive molecules. For instance, similar substitutions are employed in the synthesis of various heterocyclic drugs. researchgate.net
The methoxy group (–OCH₃) provides another avenue for synthetic manipulation. A primary reaction involving this group is O-demethylation, which converts the methoxy ether into a hydroxyl group (–OH). This transformation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as HBr. The resulting phenol (B47542) is a versatile intermediate itself, enabling reactions such as O-alkylation, esterification, or serving as a directing group for further electrophilic aromatic substitution. The synthesis of complex molecules like Gefitinib often involves the strategic manipulation of methoxy groups on an aromatic core. nih.gov
| Group | Reaction Type | Typical Reagents | Resulting Functional Group | Synthetic Application |
| Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., R₂NH, RS⁻) | Amine, Thioether, etc. | Introduction of diverse substituents. |
| Methoxy (-OCH₃) | O-Demethylation | BBr₃, HBr | Hydroxyl (-OH) | Unmasking a phenol for further functionalization. nih.gov |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separation Methods
Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For Methyl 6-cyano-2-fluoro-3-methoxybenzoate, various chromatographic techniques are utilized to assess purity, determine enantiomeric composition, and purify the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Determination
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of non-volatile compounds like this compound. The technique separates components based on their differential interactions with a stationary phase and a liquid mobile phase. A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is commonly achieved using an ultraviolet (UV) detector, where the analyte absorbs light at a specific wavelength. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks.
While this compound itself is not chiral, if it were used in the synthesis of a chiral molecule, the determination of enantiomeric excess would be crucial. This is often accomplished using chiral HPLC, which employs a chiral stationary phase (CSP) to separate enantiomers. For related classes of compounds, such as cathinone (B1664624) derivatives, polysaccharide-based CSPs like those coated with cellulose (B213188) or amylose (B160209) derivatives have proven effective. researchgate.net The separation of enantiomers allows for their accurate quantification, which is vital in the pharmaceutical industry where different enantiomers can have vastly different pharmacological activities.
Table 1: Illustrative HPLC Purity Assessment Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~5.2 min |
Gas Chromatography (GC) for Volatile Component Analysis and Chiral Separation
Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. It can be used to detect and quantify volatile impurities in a sample of this compound. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.gov
Similar to HPLC, GC can be adapted for chiral separations. This can be achieved either directly using a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net This indirect approach is a common strategy for the chiral analysis of various functionalized molecules.
Advanced Column Chromatography Techniques (e.g., Flash Chromatography) for Purification
During the synthesis of this compound, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, significantly reducing the separation time. Silica (B1680970) gel is a common stationary phase, and the solvent system (eluent) is chosen to provide optimal separation of the target compound from impurities. The progress of the purification is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Spectroscopic Quantification Methods
Spectroscopic methods are instrumental in determining the concentration of a substance in a solution by measuring its interaction with electromagnetic radiation.
Quantitative UV-Vis Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For structurally similar aromatic compounds, the λmax is typically in the 200-400 nm range. researchgate.net
Table 2: Example Data for UV-Vis Calibration Curve
| Concentration (mg/mL) | Absorbance at λmax |
|---|---|
| 0.002 | 0.115 |
| 0.004 | 0.230 |
| 0.006 | 0.345 |
| 0.008 | 0.460 |
Hyphenated Analytical Techniques
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a more comprehensive analysis. A prime example is Gas Chromatography-Mass Spectrometry (GC-MS), which can identify and quantify the individual components of a mixture. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio. This technique is particularly valuable for identifying unknown impurities in a sample of this compound. Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) offers the same advantages for non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are indispensable for the comprehensive analysis of "this compound."
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. For "this compound," a suitable GC-MS method would involve its injection into a heated port, where it is vaporized and then separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its unequivocal identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for less volatile or thermally labile compounds. A sensitive LC-MS-MS method has been developed for the direct determination and quantification of 15 fluorobenzoic acids (FBAs), which are structurally related to the target compound. nih.gov This suggests that LC-MS would be a highly effective technique for the analysis of "this compound." In a typical LC-MS analysis, the compound is separated on a high-performance liquid chromatography (HPLC) column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which can generate protonated molecular ions, providing accurate molecular weight information. Tandem mass spectrometry (MS/MS) can further be used to induce fragmentation, aiding in structural confirmation. For related fluorobenzoic acids, detection limits in the microgram-per-liter range have been achieved using electrospray ionization. nih.gov
Below is an illustrative table of expected analytical parameters for "this compound" based on these techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Instrumentation | Capillary GC coupled to a Quadrupole MS | HPLC or UPLC coupled to a Triple Quadrupole or Orbitrap MS |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Expected Molecular Ion | [M]+• | [M+H]+, [M+Na]+ |
| Key Fragment Ions | Dependent on EI fragmentation patterns | Derived from MS/MS fragmentation of the parent ion |
| Typical Application | Purity assessment, identification of volatile impurities | Quantification in complex matrices, stability studies |
Automated and High-Throughput Analytical Approaches
In modern chemical research, speed and efficiency are paramount. Automated and high-throughput analytical approaches are being increasingly adopted to accelerate the discovery and optimization of chemical processes and new molecules.
The principles of nanoscale synthesis and high-throughput screening (HTS) can be effectively applied to the analytical research of "this compound" and its derivatives. These approaches allow for the rapid generation of a large number of samples and their subsequent analysis, which is invaluable for reaction optimization, catalyst screening, and the discovery of new compounds with desired properties. nih.govresearchgate.netrug.nl
Nanoscale Synthesis involves conducting chemical reactions on a nanomole scale, often in microtiter plates. nih.govresearchgate.netrug.nl This miniaturization significantly reduces the consumption of reagents and solvents, making the process more cost-effective and environmentally friendly. nih.govrug.nl For "this compound," nanoscale synthesis could be employed to screen various reaction conditions (e.g., catalysts, solvents, temperatures) in parallel to optimize its synthesis. acs.org Acoustic dispensing technology can be used to accurately dispense minute quantities of reactants into 1536-well plates. nih.govresearchgate.net
High-Throughput Screening (HTS) is the subsequent rapid analysis of the products from nanoscale synthesis. nih.gov This often involves automated analytical techniques that can measure a specific property of the samples in a very short time. For the analysis of "this compound" and its reaction products, techniques like high-throughput LC-MS or even spectroscopic methods in a plate-reader format could be utilized. The data generated from HTS can be used to quickly identify the most promising reaction conditions or the most active compounds in a library of derivatives. nih.govresearchgate.netrug.nl
The integration of nanoscale synthesis and HTS offers a powerful platform for the accelerated analytical research of "this compound." This approach can significantly shorten the timeline for developing efficient synthetic routes and for discovering new applications for this versatile compound.
The following table outlines a potential workflow for the application of these techniques.
| Step | Technique | Description | Expected Outcome |
| 1. Library Generation | Nanoscale Synthesis (e.g., using acoustic dispensing) | Parallel synthesis of "this compound" derivatives in a multi-well plate format. | A library of hundreds or thousands of structurally related compounds. nih.govresearchgate.netrug.nl |
| 2. Primary Screening | High-Throughput Screening (e.g., rapid LC-MS, spectroscopic assays) | Rapid analysis of the crude reaction mixtures to identify successful reactions or compounds with desired properties. | Identification of "hits" based on yield, purity, or biological activity. nih.gov |
| 3. Hit Confirmation | Automated LC-MS/MS or GC-MS | Detailed characterization and quantification of the identified "hits" to confirm their structure and purity. | Validated lead compounds or optimized reaction conditions. |
Conclusion and Future Research Directions
Synthesis and Reactivity Summary
The synthesis of polysubstituted benzenes like Methyl 6-cyano-2-fluoro-3-methoxybenzoate requires a strategic approach to navigate the directing effects of the various functional groups. The order of introduction of the cyano, fluoro, methoxy (B1213986), and methyl ester groups onto the benzene (B151609) ring is critical to achieving the desired isomer. Retrosynthetic analysis is a key strategy in planning the synthesis of such compounds. libretexts.orgpressbooks.pub The synthesis of related compounds often involves multi-step processes, including nitration, reduction, cyclization, and amination. For instance, the synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate, which undergoes alkylation, nitration, reduction, and cyclization.
The reactivity of this compound is dictated by its functional groups. The presence of a fluorine atom, a methoxy group, and a cyano group on the aromatic ring influences its electronic properties and, consequently, its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The cyano and ester groups are electron-withdrawing, while the methoxy group is electron-donating. The fluorine atom has a dual role, being inductively withdrawing and mesomerically donating. These competing effects make predicting the exact reactivity complex and highlight the need for empirical studies.
Contributions to Fluorine and Benzoate (B1203000) Chemistry
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. nih.gov Benzoate derivatives are also a cornerstone of organic synthesis and are found in a wide array of pharmaceuticals and functional materials.
Unresolved Challenges and Open Questions
The most significant challenge concerning this compound is the profound lack of direct experimental data. While its properties can be inferred from similar compounds, these remain theoretical until validated. Key open questions include:
Optimal Synthetic Route: What is the most efficient and selective method for the synthesis of this specific isomer? Challenges in the synthesis of polysubstituted benzenes include achieving the correct regiochemistry and managing the compatibility of different functional groups during the reaction sequence. fiveable.mersc.org
Detailed Spectroscopic and Structural Data: What are the precise NMR, IR, and mass spectrometry characteristics of this compound? Does its crystal structure reveal any interesting intermolecular interactions or conformational preferences?
Chemical Reactivity Profile: How does the interplay of the electron-donating and electron-withdrawing groups influence its reactivity in various chemical transformations?
Potential Applications: What, if any, are the practical applications of this molecule in fields such as medicinal chemistry, materials science, or agricultural science?
Future Perspectives in Synthetic Development and Mechanistic Understanding
Future research should prioritize the development of a reliable and scalable synthesis for this compound. This would enable a thorough investigation of its chemical and physical properties. Mechanistic studies of its formation and subsequent reactions would provide valuable insights into the directing effects of its unique combination of substituents.
Furthermore, computational studies could be employed to predict its spectroscopic properties, reactivity, and potential biological activity. These theoretical investigations could guide future experimental work and help to prioritize research efforts.
Potential for Exploration in Advanced Materials and Methodologies
The unique electronic and steric properties of this compound make it an interesting candidate for exploration in the development of advanced materials. For instance, fluorinated aromatic compounds can exhibit liquid crystalline properties or be used as components in organic light-emitting diodes (OLEDs).
Methodologically, the synthesis and study of this compound could drive the development of new synthetic techniques for the preparation of highly functionalized aromatic systems. The challenges associated with its synthesis could spur innovation in areas such as C-H activation, cross-coupling reactions, and late-stage functionalization.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for Methyl 6-cyano-2-fluoro-3-methoxybenzoate, and how do reaction conditions influence yield?
- Methodology : Start with a substituted benzoic acid precursor (e.g., 2-fluoro-3-methoxybenzoic acid). Introduce the cyano group via nucleophilic substitution using cyanide sources (e.g., KCN/CuCN) under controlled pH (6–8) to avoid side reactions. Esterification with methanol and H₂SO₄ as a catalyst at 60–70°C ensures complete conversion. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Critical Parameters : Temperature control during esterification and cyanide group introduction to prevent decomposition.
Q. Which spectroscopic techniques are most reliable for characterizing substituent positions in this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) and chemical shifts (e.g., methoxy at δ 3.8–4.0 ppm, cyano adjacent to fluorine deshields aromatic carbons).
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and cyano (C≡N stretch ~2240 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to rule out structural isomers .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (cyano, fluoro, methoxy) influence regioselectivity in further functionalization?
- Methodology :
- Electronic Analysis : Use DFT calculations to map electron density (e.g., cyano’s electron-withdrawing effect directs electrophilic attacks to ortho/para positions relative to fluorine).
- Steric Mapping : Molecular modeling (e.g., Gaussian) predicts steric hindrance from methoxy groups, favoring reactions at less hindered sites.
- Experimental Validation : Perform Suzuki coupling or nitration trials, comparing predicted vs. observed regioselectivity .
Q. What strategies mitigate contradictions in reported melting points or spectral data for derivatives of this compound?
- Methodology :
- Purity Assessment : Re-synthesize the compound under strictly anhydrous conditions, and characterize via DSC for precise melting point determination.
- Cross-Lab Validation : Collaborate with independent labs to compare NMR data (e.g., using deuterated DMSO as a universal solvent).
- Meta-Analysis : Review crystallographic data (if available) to correlate melting points with crystal packing efficiency .
Data Contradiction & Validation
Q. How to resolve discrepancies in reactivity data between computational predictions and experimental results for cross-coupling reactions?
- Methodology :
- Error Source Identification : Check solvent effects (e.g., DMF vs. THF) and catalyst loading in experimental setups.
- Revised Modeling : Incorporate solvation models (e.g., COSMO-RS) into DFT calculations to better match experimental conditions.
- Control Experiments : Repeat reactions with varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to isolate variables .
Q. What protocols ensure safe handling and waste disposal of toxic intermediates during synthesis?
- Methodology :
- Waste Segregation : Separate cyanide-containing byproducts into labeled, airtight containers for professional disposal.
- PPE and Ventilation : Use fume hoods for reactions releasing HF or HCN; employ nitrile gloves and face shields.
- Neutralization : Treat acidic waste with NaHCO₃ before disposal .
Methodological Tables
| Parameter | Optimal Range | Key Reference |
|---|---|---|
| Esterification Temperature | 60–70°C | |
| Cyanide Reaction pH | 6–8 | |
| Column Chromatography Solvent | Hexane:Ethyl Acetate (7:3→1:1) | |
| DFT Solvation Model | COSMO-RS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
